molecular formula C14H15NO3 B1387603 N-Cbz-2-azabicyclo[2.2.1]heptan-7-one CAS No. 860265-68-5

N-Cbz-2-azabicyclo[2.2.1]heptan-7-one

Cat. No. B1387603
M. Wt: 245.27 g/mol
InChI Key: IHWYEYKAGXDORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Cbz-2-azabicyclo[2.2.1]heptan-7-one”, also known as azetidine-2-carboxylic acid benzyl ester, is an organic compound used in various fields of research and industry. It is a lactam, a cyclic amide, and a nitrogen heterocycle. The molecular formula of this compound is C14H15NO3 and it has a molecular weight of 245.27 .


Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The molecular structure of “N-Cbz-2-azabicyclo[2.2.1]heptan-7-one” is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Physical And Chemical Properties Analysis

The molecular formula of “N-Cbz-2-azabicyclo[2.2.1]heptan-7-one” is C14H15NO3 and it has a molecular weight of 245.27 . More detailed physical and chemical properties are not available in the retrieved sources.

Future Directions

The products of the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes could be further functionalized to build up a library of bridged aza-bicyclic structures . This suggests potential future directions for research and development involving “N-Cbz-2-azabicyclo[2.2.1]heptan-7-one”.

properties

IUPAC Name

benzyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-11-6-7-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWYEYKAGXDORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)C1CN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190738
Record name Phenylmethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-2-azabicyclo[2.2.1]heptan-7-one

CAS RN

860265-68-5
Record name Phenylmethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860265-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Cbz-2-azabicyclo[2.2.1]heptan-7-one
Reactant of Route 2
N-Cbz-2-azabicyclo[2.2.1]heptan-7-one
Reactant of Route 3
Reactant of Route 3
N-Cbz-2-azabicyclo[2.2.1]heptan-7-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-Cbz-2-azabicyclo[2.2.1]heptan-7-one
Reactant of Route 5
N-Cbz-2-azabicyclo[2.2.1]heptan-7-one
Reactant of Route 6
N-Cbz-2-azabicyclo[2.2.1]heptan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.